molecular formula C11H15FN2 B3152637 (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 741230-23-9

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B3152637
CAS No.: 741230-23-9
M. Wt: 194.25 g/mol
InChI Key: XPTSYMGOCOWONR-NSHDSACASA-N
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Description

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine: is a chiral amine compound with a pyrrolidine ring substituted with a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and (S)-pyrrolidine-3-amine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution of 3-fluorobenzyl bromide with (S)-pyrrolidine-3-amine under basic conditions, typically using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the pyrrolidine ring, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group or the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced analogs with modified fluorophenyl or pyrrolidine rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Building Block: (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound may be used in studies involving enzyme inhibition, particularly in the context of drug discovery and development.

Medicine:

    Pharmaceutical Development: this compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine: Similar structure with a fluorine atom at the 4-position of the phenyl ring.

    (3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine: Chlorine atom replacing the fluorine atom in the phenyl ring.

    (3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine: Methyl group instead of a fluorine atom in the phenyl ring.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and binding interactions.

    Chirality: The (3S) configuration of the pyrrolidine ring contributes to the compound’s stereospecific interactions with biological targets, potentially enhancing its efficacy and selectivity.

Properties

IUPAC Name

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSYMGOCOWONR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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